molecular formula C11H13N3O B1295842 3-(1H-Indol-3-yl)propanohydrazide CAS No. 20401-90-5

3-(1H-Indol-3-yl)propanohydrazide

Cat. No. B1295842
CAS RN: 20401-90-5
M. Wt: 203.24 g/mol
InChI Key: ORDWJFLEEAHMJF-UHFFFAOYSA-N
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Description

“3-(1H-Indol-3-yl)propanohydrazide” is a chemical compound with the linear formula C22H22N4O2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

There are several methods for synthesizing indole derivatives. For instance, a general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are used as efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .


Molecular Structure Analysis

The molecular structure of “3-(1H-Indol-3-yl)propanohydrazide” is represented by the SMILES string O=C(NNC(CCC1=CNC2=CC=CC=C12)=O)CCC3=CNC4=CC=CC=C34 . This indicates the presence of two indole rings connected by a propanohydrazide group.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .

Anti-inflammatory Activity

Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Safety and Hazards

Sigma-Aldrich provides “3-(1H-Indol-3-yl)propanohydrazide” to early discovery researchers as part of a collection of unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, “3-(1H-Indol-3-yl)propanohydrazide”, being an indole derivative, could be a subject of future research in the field of medicinal chemistry.

properties

IUPAC Name

3-(1H-indol-3-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-14-11(15)6-5-8-7-13-10-4-2-1-3-9(8)10/h1-4,7,13H,5-6,12H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDWJFLEEAHMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174353
Record name 3-(1H-Indol-3-yl)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20174353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-Indol-3-yl)propanohydrazide

CAS RN

20401-90-5
Record name 3-(1H-Indol-3-yl)propanohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020401905
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Record name NSC25649
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Record name 3-(1H-Indol-3-yl)propanohydrazide
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Record name 3-INDOLEPROPIONIC ACID HYDRAZIDE
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Synthesis routes and methods I

Procedure details

A solution of 3-(1H-Indol-3-yl)-propionic acid ethyl ester (4.30 g, 1 eq) and hydrazine hydrate (˜9.6 ml, 10 eq) in ethanol (70 ml) is heated at 60° C. overnight. The reaction mixture is concentrated under reduced pressure and diluted with methylene chloride. The new organic solution is washed with water, dried over MgSO4, filtered and evaporated to dryness, to afford the title compound as white solid (3.9 g, 98% yield), which is used as such for the next step.
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4.3 g
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9.6 mL
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70 mL
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Yield
98%

Synthesis routes and methods II

Procedure details

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Q & A

Q1: How were the synthesized N-acyl hydrazone derivatives characterized?

A2: The synthesized N-acyl hydrazone derivatives of 3-(1H-Indol-3-yl)propanohydrazide were characterized using two spectroscopic techniques: ¹H NMR and FT-IR. These techniques helped confirm the structure and identity of the synthesized compounds [].

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